![molecular formula C22H14N2O5 B3862868 2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid CAS No. 5539-70-8](/img/structure/B3862868.png)
2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
Overview
Description
2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is a chemical compound with the molecular formula C22H14N2O6. It is commonly known as DIBA, and it is used in scientific research as a potent inhibitor of the transcription factor NF-κB. This molecule has gained significant attention due to its potential therapeutic applications in various diseases associated with inflammation and cancer.
Mechanism of Action
DIBA inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the retention of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. By inhibiting NF-κB, DIBA suppresses the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce angiogenesis. DIBA also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DIBA has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
DIBA has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of this transcription factor in various biological processes. DIBA is also relatively easy to synthesize and has good stability. However, DIBA has some limitations, such as its poor solubility in water and limited bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on DIBA. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the potential therapeutic applications of DIBA in diseases associated with inflammation and cancer, such as rheumatoid arthritis and multiple myeloma. Additionally, the development of new formulations and delivery methods may improve the bioavailability and effectiveness of DIBA in vivo.
Scientific Research Applications
DIBA has been extensively studied for its potential therapeutic applications in various diseases associated with inflammation and cancer. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. DIBA has also been shown to have anti-tumor properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-19(23-18-9-5-4-8-16(18)22(28)29)13-10-11-15-17(12-13)21(27)24(20(15)26)14-6-2-1-3-7-14/h1-12H,(H,23,25)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRFEPRNSJRTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398182 | |
Record name | STK068637 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid | |
CAS RN |
5539-70-8 | |
Record name | STK068637 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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